molecular formula C11H9ClN2O2 B1484182 6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2055078-45-8

6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484182
CAS No.: 2055078-45-8
M. Wt: 236.65 g/mol
InChI Key: DHKPEEPEKHHSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. This tetrahydropyrimidine-2,4-dione (also known as a dihydropyrimidinone, or DHPM) core structure is recognized for its ability to interact with DNA and RNA, potentially disrupting the biosynthesis of nucleic acids in target cells . The 4-chlorophenyl substituent at the 6-position is a key pharmacophoric feature that can enhance binding affinity and biological activity by influencing the compound's electronic properties and interactions with hydrophobic pockets in enzyme active sites . This compound belongs to a class of synthetically accessible small molecules that have demonstrated robust potential in oncology research. Dihydropyrimidinone derivatives are investigated as inhibitors of critical kinase targets involved in signal transduction pathways that drive cell proliferation and survival . Specifically, structurally related analogs have been designed and synthesized as potent dual inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in a wide range of cancers, including those of the liver, colon, breast, ovary, and stomach . Inhibition of this pathway leads to reduced tumor growth and induction of apoptosis, or programmed cell death . Furthermore, recent research into scaffolds featuring the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine motif has identified them as promising inhibitors of PIM-1 kinase, an oncoprotein that controls vital processes such as proliferation and apoptosis, and is overexpressed in many hematological and solid malignancies . The continued exploration of this chemical space provides researchers with valuable tools for probing key biological mechanisms and developing new therapeutic leads.

Properties

IUPAC Name

6-(4-chlorophenyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-14-10(15)6-9(13-11(14)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKPEEPEKHHSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: One common method involves the condensation of 4-chlorobenzaldehyde with guanidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

  • Amidation Reaction: Another approach is the amidation of 4-chlorobenzoyl chloride with methylurea, followed by cyclization under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Substituted pyrimidines with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

The following table summarizes key structural analogs and their pharmacological or chemical properties:

Compound Name Substituents Key Features/Activities Reference
6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 4-Chlorophenyl (C6), methyl (C3) Structural similarity to uracil derivatives; potential bioactivity inferred from analogs.
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione 4-Chlorophenyl (C1), 4,4,6-trimethyl (C4, C6), thione (C2) Antibacterial, antitumor, and anti-inflammatory activities; adopts an envelope conformation.
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione Phenyl (C4), thiophene (C6) Synthesized via condensation with carbon disulfide; no explicit bioactivity reported.
6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione Chloro (C6), 4-fluorophenylmethyl (C3) Fluorine substitution may enhance metabolic stability; marketed for medicinal purposes.
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-tetrahydropyrimidine-2,4-dione 3-Chlorophenyl-piperazine (C6), cyclohexyl (C3) Increased lipophilicity due to cyclohexyl group; potential CNS activity via piperazine moiety.
6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione Amino (C6), (4-chlorophenyl)methyl (C1) Amino group may improve solubility; structural similarity to nucleotide analogs.

Physicochemical Properties

  • Solubility: The amino group in 6-amino-1-[(4-chlorophenyl)methyl]-tetrahydropyrimidine-2,4-dione likely improves aqueous solubility, a critical factor for oral bioavailability .

Pharmacological Implications

  • Chlorophenyl Moieties :
    • The 4-chlorophenyl group is a common feature in antimicrobial and antitumor agents (e.g., 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione) due to its electron-withdrawing properties and stability .
  • Methyl vs.

Biological Activity

6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

The synthesis of this compound involves the cyclization of appropriate precursors through various organic reactions. The compound's structure features a tetrahydropyrimidine core substituted with a chlorophenyl group and a methyl group at specific positions, contributing to its biological activity.

Antibacterial Activity

Research has shown that derivatives of tetrahydropyrimidines exhibit significant antibacterial properties. In a study evaluating various tetrahydropyrimidine derivatives, including those with 4-chlorophenyl substitutions, compounds demonstrated notable activity against several bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae . The minimum inhibitory concentrations (MICs) for these compounds were determined using standard microbiological methods.

Table 1: Antibacterial Activity of Tetrahydropyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundKlebsiella pneumoniae64

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans. The antifungal efficacy was evaluated through standard susceptibility testing methods and indicated a potential for therapeutic use in treating fungal infections .

Anti-inflammatory Properties

Recent studies have also highlighted the anti-inflammatory effects of tetrahydropyrimidine derivatives. For instance, compounds similar to this compound exhibited inhibition of pro-inflammatory cytokines such as TNFα and IL-6 in vitro . This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Cieplik et al. synthesized various derivatives of tetrahydropyrimidines and tested their antimicrobial activities. The results indicated that the presence of the chlorophenyl group significantly enhanced the antibacterial properties against both Gram-positive and Gram-negative bacteria .

Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of tetrahydropyrimidine derivatives on cancer cell lines. The results showed that certain derivatives led to G2/M phase arrest in cancer cells and induced apoptosis. This suggests potential applications in cancer therapy .

Q & A

Q. How does the envelope conformation of the tetrahydropyrimidine ring impact reactivity?

  • Methodology :
  • Conformational analysis : Compare X-ray data (r.m.s. deviation = 0.054 Å for coplanar atoms) with DFT-optimized structures to assess strain effects on nucleophilic attack at C2/C4 positions .

Q. What mechanistic pathways explain thiouracil derivative formation as byproducts?

  • Methodology :
  • TLC monitoring : Track intermediates during reflux to identify thiocyanate displacement pathways.
  • Isolation : Use column chromatography (silica gel, ethyl acetate/hexane) to separate byproducts for structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.